Analytical Method Development: Green HPLC-UV Quantification of EDA vs. Pharmacopoeial Method
An optimized, green HPLC-UV method for simultaneous analysis of enalapril, enalaprilat, and diketopiperazine (EDA) demonstrates significant operational and environmental advantages over the official pharmacopoeial method. The optimized method quantifies EDA while reducing analysis time by 8 minutes and organic solvent consumption by 17.1 mL per run compared to the standard C8 column/phosphate buffer method [1].
| Evidence Dimension | Chromatographic Run Time |
|---|---|
| Target Compound Data | Not explicitly stated, but method is optimized for faster separation of EDA. |
| Comparator Or Baseline | Official pharmacopoeial HPLC-UV method (C8 column, 250x4.6 mm, 5 μm; ACN/phosphate buffer pH 2.2, 25:75 v/v) |
| Quantified Difference | 8-minute reduction in run time |
| Conditions | Optimized method using C18 column (100x4.6 mm, 3.5 μm) and ethanol/phosphate buffer (pH 2.2, 30:70 v/v) as mobile phase. |
Why This Matters
For QC laboratories, this translates directly to higher sample throughput, reduced operational costs, and lower environmental footprint, making this method a superior choice for routine EDA monitoring.
- [1] Fracetti, M.M. et al. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. Anal. Methods, 2025, Advance Article. View Source
